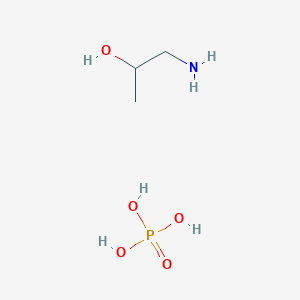
Isopropanolamine Phosphate
Overview
Description
Isopropanolamine Phosphate is an organic compound with the chemical formula C₃H₁₂NO₅P. It is a colorless, viscous liquid with an ammonia-like odor. This compound contains both an amino group (-NH₂) and a hydroxyl group (-OH), making it an alkanolamine. This compound is used in various industrial and pharmaceutical applications due to its unique chemical properties .
Preparation Methods
Isopropanolamine Phosphate can be synthesized through several methods. One common method involves the reaction of propylene oxide with liquid ammonia under the catalysis of a water absorption molecular sieve. The reaction occurs at high temperatures (120-125°C) and pressures (12.6-13.8 MPa), followed by flash distillation and rectification to obtain high-purity isopropanolamine products . Another method involves the use of liquid ammonia prepared by dissolving ammonia gas in methanol, and epoxypropane as raw materials. Methanol acts as a catalyst in this reaction .
Chemical Reactions Analysis
Isopropanolamine Phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aminoacetone.
Reduction: It can be reduced to form isopropanolamine.
Substitution: It can undergo substitution reactions with acids to form salts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include aminoacetone and isopropanolamine .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Isopropanolamine Phosphate involves its ability to act as a nucleophile due to the presence of the amino group. It can form salts with acids and act as a buffer. In biological systems, it is metabolized to aminoacetone by the enzyme ®-aminopropanol dehydrogenase . In industrial applications, it acts as a corrosion inhibitor for metals, protecting against corrosion and extending the lifespan of metal surfaces .
Comparison with Similar Compounds
Isopropanolamine Phosphate is similar to other alkanolamines such as diisopropanolamine and triisopropanolamine. it is unique due to its specific chemical structure and properties. For example:
Monoisopropanolamine: Contains one hydroxyl group and one amino group.
Diisopropanolamine: Contains two hydroxyl groups and one amino group.
Triisopropanolamine: Contains three hydroxyl groups and one amino group.
These compounds differ in their physical properties, such as boiling and melting points, and their solubility in water and organic solvents .
Properties
IUPAC Name |
1-aminopropan-2-ol;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO.H3O4P/c1-3(5)2-4;1-5(2,3)4/h3,5H,2,4H2,1H3;(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTLSXSJOBWQLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)O.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60987343 | |
| Record name | Phosphoric acid--1-aminopropan-2-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60987343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67952-32-3 | |
| Record name | 2-Propanol, 1-amino-, phosphate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67952-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanol, 1-amino-, phosphate (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067952323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanol, 1-amino-, phosphate (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphoric acid--1-aminopropan-2-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60987343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-hydroxypropyl)ammonium phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.695 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Isooctadecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B1633401.png)




![4-(4-Ethylsulfanyl-3,6-dihydro-2H-[1,3,5]triazin-1-yl)-butyric acid](/img/structure/B1633416.png)





